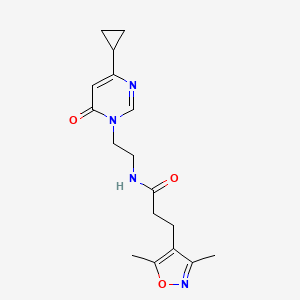![molecular formula C14H22N2O4S B2600111 N-[2-(丁基磺酰胺基)乙基]-4-甲氧基苯甲酰胺 CAS No. 899967-55-6](/img/structure/B2600111.png)
N-[2-(丁基磺酰胺基)乙基]-4-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide, also known as BSEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BSEB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BSEB has been found to have a unique mechanism of action that sets it apart from other sulfonamides.
科学研究应用
Antioxidant Activity
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, which can lead to various diseases, including cancer and cardiovascular diseases. Research has shown that benzamide derivatives can exhibit significant antioxidant activity, making them valuable in developing treatments that mitigate oxidative stress .
Antibacterial Applications
This compound has demonstrated antibacterial properties, making it a candidate for developing new antibacterial agents. Benzamide derivatives have been tested against various gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth. This application is particularly important in the context of rising antibiotic resistance .
Antifungal Properties
In addition to antibacterial activity, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has potential antifungal applications. Benzamide compounds have been found effective against several fungal strains, which could lead to new antifungal treatments. This is crucial for addressing fungal infections that are resistant to current antifungal medications .
Anti-inflammatory Effects
Research has indicated that benzamide derivatives can have anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. By reducing inflammation, these compounds can help manage and treat these conditions .
Cancer Treatment
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has been explored for its potential in cancer treatment. Benzamide derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their use in developing new anticancer drugs. These compounds can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy .
Diabetes Management
This compound has been studied for its role in managing diabetes, particularly type-2 diabetes. Benzamide derivatives can act as allosteric activators of human glucokinase, an enzyme that plays a crucial role in glucose metabolism. By enhancing glucokinase activity, these compounds can help regulate blood sugar levels, offering a potential treatment for diabetes .
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of benzamide derivatives, including N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide. These compounds may protect neurons from damage and degeneration, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Industrial Applications
Beyond medical applications, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide can be used in various industrial sectors. Benzamide derivatives are utilized in the production of plastics, rubber, and paper, as well as in agriculture. Their chemical properties make them valuable in these industries for improving product performance and durability .
These diverse applications highlight the significant potential of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide in both scientific research and practical applications.
Research on Chemical Intermediates Medicinal Chemistry Research
属性
IUPAC Name |
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCPMDSTLZMBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)
![(E)-2-cyano-N-(4-methylphenyl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2600032.png)


![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2600037.png)


![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)



![4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride](/img/structure/B2600047.png)
![(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2600050.png)